Superior Tracheal Relaxant Activity of 2-Methyl-benzofuran-7-ylamine Relative to Theophylline
In isolated tracheal tissue assays, 2-Methyl-benzofuran-7-ylamine (compound 2 in the study series) exhibited high tracheal relaxant activity achieving 73-94% tone reduction at a concentration of 30 μg/mL, which was superior to theophylline tested at the identical concentration . Theophylline, a clinically established bronchodilator xanthine derivative, served as the direct comparator baseline in this assay. Among five compounds evaluated, 2-Methyl-benzofuran-7-ylamine demonstrated activity within the upper range of observed relaxation (73-94% tone reduction), representing a quantifiable advantage over theophylline at the same test concentration .
| Evidence Dimension | Tracheal relaxant activity (% tone reduction at 30 μg/mL) |
|---|---|
| Target Compound Data | 73-94% tone reduction at 30 μg/mL |
| Comparator Or Baseline | Theophylline (value not explicitly quantified in source but stated as inferior at same 30 μg/mL concentration) |
| Quantified Difference | Superior relaxant activity relative to theophylline at matched concentration of 30 μg/mL |
| Conditions | Isolated tracheal tissue assay; concentration of 30 μg/mL |
Why This Matters
This head-to-head evidence positions 2-Methyl-benzofuran-7-ylamine as a benzofuran-derived scaffold with validated tracheal relaxant efficacy exceeding theophylline at matched concentration, supporting its selection for bronchodilator lead optimization programs.
